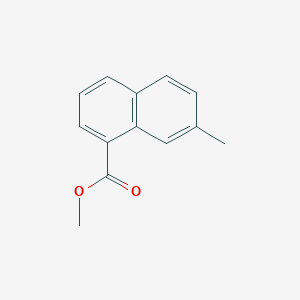
methyl 7-methylnaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methylnaphthalene-1-carboxylate is an organic compound belonging to the naphthalene family It is characterized by a methyl group attached to the seventh position of the naphthalene ring and a carboxylate ester group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methylnaphthalene-1-carboxylate typically involves the esterification of 7-methylnaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methylnaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions 2 and 6, due to the electron-donating effect of the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromination using bromine in acetic acid.
Major Products
Oxidation: 7-methylnaphthalene-1,2-dicarboxylic acid.
Reduction: 7-methylnaphthalene-1-methanol.
Substitution: 2-bromo-7-methylnaphthalene-1-carboxylate.
Scientific Research Applications
Methyl 7-methylnaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolic pathways of naphthalene derivatives.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 7-methylnaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may undergo metabolic transformations leading to the formation of reactive intermediates that can interact with cellular components. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Methyl 7-methylnaphthalene-1-carboxylate can be compared with other naphthalene derivatives such as:
1-methylnaphthalene: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.
7-methylnaphthalene-1-carboxylic acid: The carboxylic acid form, which is more acidic and can participate in different types of reactions compared to the ester.
2-methylnaphthalene: The methyl group is positioned differently, affecting its reactivity and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
91902-61-3 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 7-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-10-4-3-5-11(12(10)8-9)13(14)15-2/h3-8H,1-2H3 |
InChI Key |
AHIFPBZMUQKYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C(=O)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















